molecular formula C26H35N7O5 B12119384 H-Arg-Gly-Phe-Phe-OH

H-Arg-Gly-Phe-Phe-OH

Cat. No.: B12119384
M. Wt: 525.6 g/mol
InChI Key: RHQSQYAZCCLOEX-UHFFFAOYSA-N
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Description

diphenylalanine , is a peptide composed of two phenylalanine (Phe) amino acids linked by an arginine (Arg) and a glycine (Gly) residue. Its chemical formula is C20H22N4O5. Diphenylalanine has gained popularity as a minimalist building block for self-assembly into nanostructures and hydrogels. These nanostructures find applications in nanomedicine, drug delivery, and biomaterials .

Preparation Methods

Synthetic Routes::

    Solid-Phase Synthesis: Diphenylalanine can be synthesized using solid-phase peptide synthesis (SPPS). Sequential coupling of protected amino acids (Fmoc-Phe) on a solid support yields the desired peptide.

    Solution-Phase Synthesis: Solution-phase methods involve stepwise coupling of amino acids in solution, followed by purification.

    Enzymatic Synthesis: Enzymes like proteases can catalyze the formation of diphenylalanine from its constituent amino acids.

Industrial Production:: Industrial-scale production typically employs SPPS or solution-phase methods. Purification techniques, such as high-performance liquid chromatography (HPLC), ensure high purity.

Chemical Reactions Analysis

Diphenylalanine undergoes various reactions:

    Self-Assembly: It spontaneously forms nanostructures due to π-π stacking interactions between phenyl rings.

    Oxidation: Oxidative conditions can lead to disulfide bond formation.

    Reduction: Reduction can cleave disulfide bonds.

    Substitution: Amino acid side chains can be modified (e.g., amidation).

Common reagents include coupling agents (e.g., HBTU, HATU), protecting groups (e.g., Fmoc), and reducing agents (e.g., TCEP). Major products include nanofibers and hydrogels.

Scientific Research Applications

Diphenylalanine’s applications span various fields:

    Drug Delivery: Nanostructures can encapsulate drugs for targeted delivery.

    Biomaterials: Hydrogels serve as scaffolds for tissue engineering.

    Therapeutic Paradigms: Innovative approaches for disease treatment.

Mechanism of Action

Diphenylalanine’s effects arise from its self-assembly properties. It interacts with cell membranes, influencing cellular behavior. Molecular targets include membrane receptors and intracellular signaling pathways.

Comparison with Similar Compounds

Properties

IUPAC Name

2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N7O5/c27-19(12-7-13-30-26(28)29)23(35)31-16-22(34)32-20(14-17-8-3-1-4-9-17)24(36)33-21(25(37)38)15-18-10-5-2-6-11-18/h1-6,8-11,19-21H,7,12-16,27H2,(H,31,35)(H,32,34)(H,33,36)(H,37,38)(H4,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQSQYAZCCLOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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